molecular formula C8H15NO2 B13593992 1-[(2R)-2-hydroxypropyl]piperidin-2-one

1-[(2R)-2-hydroxypropyl]piperidin-2-one

Cat. No.: B13593992
M. Wt: 157.21 g/mol
InChI Key: UIAWRZZLFDSISI-SSDOTTSWSA-N
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Description

1-[(2R)-2-hydroxypropyl]piperidin-2-one is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as synthetic medicinal blocks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R)-2-hydroxypropyl]piperidin-2-one can be achieved through several methods. One common approach involves the asymmetric synthesis of N-protected piperidin-2-one derivatives. For instance, the synthesis can start from commercially available D-phenylglycinol and delta-valerolactone. The hydroxyl group can be protected or unprotected during the alkylation process, leading to different diastereomeric excesses .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-2-hydroxypropyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include cobalt, ruthenium, and nickel-based nanocatalysts for hydrogenation reactions . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions can lead to the formation of various substituted piperidines and piperidinones .

Mechanism of Action

The mechanism of action of 1-[(2R)-2-hydroxypropyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, influencing various biological processes . The exact mechanism depends on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(2R)-2-hydroxypropyl]piperidin-2-one include other piperidine derivatives such as:

  • Substituted piperidines
  • Spiropiperidines
  • Condensed piperidines
  • Piperidinones

Uniqueness

This compound is unique due to its specific structure and the presence of the hydroxypropyl group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other piperidine derivatives .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-[(2R)-2-hydroxypropyl]piperidin-2-one

InChI

InChI=1S/C8H15NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m1/s1

InChI Key

UIAWRZZLFDSISI-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CN1CCCCC1=O)O

Canonical SMILES

CC(CN1CCCCC1=O)O

Origin of Product

United States

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